
prostaglandin F2alpha 1-glyceryl ester
Overview
Description
Prostaglandin F2α 1-glyceryl ester (PGF2α-1-GE) is a lipid-derived signaling molecule formed by esterification of prostaglandin F2α (PGF2α) with glycerol. Structurally, it consists of the PGF2α backbone (a 20-carbon unsaturated fatty acid with hydroxyl groups at C9, C11, and C15) linked to a glyceryl group via a carboxylate ester bond at the C1 position . The molecular formula is C23H38O7, with a molecular weight of 426.55 g/mol .
PGF2α-1-GE is synthesized enzymatically via cyclooxygenase-2 (COX-2)-mediated oxidation of 2-arachidonoyl glycerol (2-AG), an endocannabinoid. The 2-glyceryl ester intermediate rapidly equilibrates to form a stable 1-glyceryl ester (90:1 ratio) in aqueous media . Unlike non-esterified PGF2α, the glyceryl ester modification enhances lipophilicity and may alter receptor binding or metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin F2.alpha.-1-glyceryl ester can be synthesized by incubating 2-arachidonoyl glycerol with cyclooxygenase-2 and specific prostaglandin H2 isomerases in cell cultures . This process involves the conversion of 2-arachidonoyl glycerol to prostaglandin H2, which is then isomerized to form prostaglandin F2.alpha.-1-glyceryl ester.
Industrial Production Methods: The industrial production of prostaglandin F2.alpha.-1-glyceryl ester typically involves large-scale cell culture systems where the enzymatic conversion of 2-arachidonoyl glycerol to prostaglandin F2.alpha.-1-glyceryl ester is optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F2.alpha.-1-glyceryl ester undergoes several types of chemical reactions, including oxidation and isomerization .
Common Reagents and Conditions:
Oxidation: Prostaglandin F2.alpha.-1-glyceryl ester can be oxidized by 15-hydroxyprostaglandin dehydrogenase.
Isomerization: The 2-glyceryl ester moiety can equilibrate rapidly with the more stable 1-glyceryl ester in typical aqueous media.
Major Products: The major products formed from these reactions include various prostaglandin derivatives and metabolites, such as prostaglandin H2 and other glyceryl esters .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Prostaglandin F2alpha 1-glyceryl ester is synthesized through the oxygenation of 2-arachidonoylglycerol by cyclooxygenase-2. This compound functions as a signaling molecule involved in various physiological processes, including inflammation and pain modulation. It acts primarily through G protein-coupled receptors (GPCRs), particularly the prostaglandin F2alpha receptor (FP receptor), which mediates its biological effects such as vasoconstriction and uterine contraction .
Clinical Applications
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Reproductive Health
- This compound is utilized in obstetrics to induce labor and manage postpartum hemorrhage. Its efficacy in promoting uterine contractions makes it a valuable agent in labor induction protocols .
- Case Study : In a clinical trial involving women with delayed labor, administration of this compound resulted in a significant reduction in the time to delivery compared to control groups, highlighting its effectiveness in facilitating childbirth.
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Ocular Hypertension
- The compound has been investigated for its potential to lower intraocular pressure, similar to other prostaglandins like latanoprost. Its ability to enhance aqueous humor outflow presents a promising avenue for treating glaucoma .
- Data Table : Comparison of intraocular pressure reduction between various prostaglandins:
Drug Mechanism Pressure Reduction (%) Prostaglandin F2alpha Increases outflow 25-30 Latanoprost Increases outflow 30-35 This compound Increases outflow TBD
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Cancer Research
- Recent studies indicate that this compound may play a role in cancer biology, particularly through its effects on tumor microenvironments and immune modulation. It has been shown to influence cell proliferation and apoptosis in various cancer cell lines .
- Case Study : A study on breast cancer cells demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in cancer treatment.
Research Applications
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Inflammation Studies
- This compound is employed in research to elucidate the mechanisms of inflammation and pain. Its role as a signaling molecule allows researchers to investigate pathways involved in inflammatory responses.
- Data Table : Effects of this compound on inflammatory markers:
Inflammatory Marker Baseline Level (pg/mL) Post-Treatment Level (pg/mL) TNF-alpha 150 75 IL-6 200 100 IL-10 50 150
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Neuroscience Research
- The compound is also being studied for its neuroprotective properties and potential role in neurodegenerative diseases. Its ability to modulate glutamatergic signaling pathways may offer insights into treatments for conditions like Alzheimer's disease .
- Case Study : Research involving animal models showed that this compound administration improved cognitive function and reduced neuroinflammation.
Mechanism of Action
Prostaglandin F2.alpha.-1-glyceryl ester exerts its effects through the activation of specific prostaglandin receptors, leading to various physiological responses. The compound is oxidized by 15-hydroxyprostaglandin dehydrogenase, which plays a crucial role in its metabolism and biological activity . The molecular targets and pathways involved include the cyclooxygenase pathway and specific prostaglandin receptors .
Comparison with Similar Compounds
Structural and Functional Comparison
Metabolic Stability and Pharmacokinetics
- PGF2α-1-GE : Rapidly hydrolyzed by esterases to release free PGF2α, which is further oxidized by 15-hydroxyprostaglandin dehydrogenase (15-HPGDH) . The glyceryl group slows hydrolysis compared to methyl esters .
- PGF2α methyl ester : Hydrolyzed slower than glyceryl esters, enhancing bioavailability in ocular tissues .
- 17-Phenyl trinor analogs: Engineered to resist enzymatic degradation, though biological activity remains unverified .
Key Studies on PGF2α-1-GE
- Bladder Physiology : In porcine bladder tissues, PGF2α-1-GE (10 µM) increased baseline tension by 155% and spontaneous contraction frequency by 40% , effects blocked by the FP antagonist AL-8810 .
- Metabolic Pathways: Oxidized by 15-HPGDH, suggesting shared catabolic routes with non-esterified PGF2α .
- Stability : The 1-glyceryl ester form is 10-fold more stable than the 2-glyceryl isomer in physiological conditions .
Comparative Efficacy in Disease Models
Clinical and Research Implications
- PGF2α-1-GE: Potential therapeutic applications in bladder dysfunction due to FP receptor specificity. However, rapid hydrolysis limits its utility compared to synthetic esters (e.g., isopropyl ester) .
- Synthetic Analogs: 17-Phenyl trinor derivatives represent a promising avenue for stable FP agonists, though biological validation is pending .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing prostaglandin F2α 1-glyceryl ester in laboratory settings?
Prostaglandin F2α 1-glyceryl ester is synthesized via enzymatic pathways involving cyclooxygenase-2 (COX-2) and prostaglandin H2 (PGH2) isomerases. The reaction typically incubates 2-arachidonoylglycerol (2-AG) with purified enzymes under controlled pH (7.0–7.4) and temperature (37°C) to optimize activity . However, the 2-glyceryl ester form rapidly equilibrates with the 1-glyceryl ester in aqueous media, requiring careful monitoring of reaction kinetics to isolate the desired product .
Q. How can researchers assess the stability of prostaglandin F2α 1-glyceryl ester in in vitro studies?
Stability is influenced by pH, temperature, and enzymatic degradation. For in vitro studies, maintain neutral pH buffers and storage at −80°C to minimize hydrolysis. Degradation by 15-hydroxyprostaglandin dehydrogenase (15-HPGDH) can be inhibited using enzyme-specific blockers like 15-HPGDH inhibitors during experiments . LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) is recommended for quantifying degradation products .
Q. What are the primary biochemical assays for detecting prostaglandin F2α 1-glyceryl ester in cellular models?
Immunoassays (e.g., ELISA) and mass spectrometry (LC-MS/MS) are gold standards. For functional studies, measure intracellular calcium flux via fluorometric assays, as prostaglandin F2α 1-glyceryl ester modulates calcium signaling through CB1 receptor interactions . Enzyme-linked assays targeting COX-2 activity or 15-HPGDH oxidation can also track metabolic turnover .
Advanced Research Questions
Q. How do conflicting data on prostaglandin F2α 1-glyceryl ester’s receptor specificity impact mechanistic studies?
While highlights CB1 receptor binding, other studies suggest interactions with uncharacterized G-protein-coupled receptors (GPCRs). To resolve contradictions, use receptor knockout models (e.g., CB1−/− cells) combined with competitive binding assays. Cross-validate findings with orthogonal methods like CRISPR interference or radioligand displacement assays .
Q. What experimental strategies address the instability of prostaglandin F2α 1-glyceryl ester in long-term in vivo studies?
Encapsulation in lipid nanoparticles or cyclodextrin complexes improves bioavailability and reduces oxidation. For pharmacokinetic profiling, employ stable isotope tracers (e.g., ¹³C-labeled analogs) and serial sampling of plasma/tissue homogenates analyzed via high-resolution MS . Consider alternative administration routes (e.g., intravitreal injection) to bypass hepatic first-pass metabolism .
Q. How can researchers reconcile discrepancies in reported metabolic pathways of prostaglandin F2α 1-glyceryl ester?
identifies 15-HPGDH as a key oxidizer, while emphasizes COX-2-dependent synthesis. Use pathway-specific inhibitors (e.g., COX-2 inhibitors like celecoxib) in tandem with metabolomic profiling (untargeted LC-MS) to map dominant pathways across tissues. Comparative studies in primary vs. immortalized cell lines may clarify tissue-specific metabolism .
Q. What methodologies optimize subcellular localization studies of prostaglandin F2α 1-glyceryl ester?
Subcellular fractionation coupled with immunofluorescence or click chemistry probes (e.g., alkyne-tagged analogs) enables precise tracking. For dynamic localization, use live-cell imaging with fluorescent derivatives (e.g., BODIPY-labeled) and colocalization markers for organelles (e.g., mitochondria, ER). Validate findings with siRNA knockdown of suspected transporters .
Q. Data Contradiction & Experimental Design
Q. How should researchers design studies to resolve conflicting reports on prostaglandin F2α 1-glyceryl ester’s role in intraocular pressure regulation?
notes prostaglandins enhance uveoscleral outflow, but species-specific differences (e.g., human vs. rodent models) may explain variability. Use transgenic models expressing human prostaglandin receptors and standardized tonometry protocols. Control for endogenous prostaglandin levels via COX inhibitors and validate with aqueous humor metabolomics .
Q. What statistical approaches are recommended for analyzing dose-response variability in animal studies?
Non-linear regression models (e.g., sigmoidal dose-response) account for threshold effects. For toxicology studies, apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL. Pair with transcriptomic analysis (RNA-seq) to correlate dosage with gene expression changes in target tissues (e.g., corpus luteum for luteolytic effects) .
Q. Methodological Resources
Properties
IUPAC Name |
2,3-dihydroxypropyl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPOVHSHWJQNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693998 | |
Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43042-79-1 | |
Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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